N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a piperidine ring substituted with a 3,4-dichlorophenyl group and a 3,5-dimethoxyphenyl carbonyl group. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 3,4-Dichlorophenyl Group: The piperidine ring is then substituted with a 3,4-dichlorophenyl group using a nucleophilic substitution reaction.
Attachment of 3,5-Dimethoxyphenyl Carbonyl Group: Finally, the 3,5-dimethoxyphenyl carbonyl group is attached through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)octanamide
- N-(3,5-Dichlorophenyl)piperidine-4-carboxamide
- 4-[(3,4-Dichlorophenyl)carbonyl]piperidine
Uniqueness
N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethoxyphenyl groups
Properties
Molecular Formula |
C21H22Cl2N2O4 |
---|---|
Molecular Weight |
437.3g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-28-16-9-14(10-17(12-16)29-2)21(27)25-7-5-13(6-8-25)20(26)24-15-3-4-18(22)19(23)11-15/h3-4,9-13H,5-8H2,1-2H3,(H,24,26) |
InChI Key |
YROGQEKWCFDWCX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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